Potassium deuteroxide

Übersicht

Beschreibung

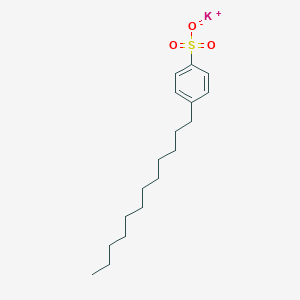

Potassium deuteroxide, also known as this compound, is a useful research compound. Its molecular formula is HKO and its molecular weight is 57.112 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Mueller Matrix Ellipsometry : Potassium deuteroxide has been studied using Mueller matrix ellipsometry, particularly focusing on anisotropic and depolarizing effects in uniaxial deuterated potassium dihydrogen phosphate (DKDP). This study is crucial for high power laser applications and helps in understanding how light interacts with these materials (Synowicki et al., 2004).

Organic Chemistry : In the realm of organic chemistry, this compound is involved in alkali fusion leading to stepwise reversible migration of unsaturated functions. This process includes a hydrogen-deuterium exchange occurring on the benzene nucleus, which is crucial for understanding chemical reactions and synthesis (Ansell et al., 1971).

Catalysis and Silylation : It catalyzes dehydrogenative C-H silylation of heteroaromatics, leading to a radical chain mechanism that is reversible and favors products due to hydrogen generation. This is significant in developing new methods for chemical synthesis and modification (Liu et al., 2017).

Deuterium Sorption : Studies have shown the effects of hydrogen and deuterium sorption into thin palladium electrodes from this compound solutions, indicating different effects depending on the cations in the supporting electrolyte. This is significant in the study of electrochemical processes and material science (Czerwiński et al., 1995).

Isotope Effects and Proton Jump Mechanisms : The proton-jump mechanism of OH and H3O+ ions in this compound varies with pressure, providing insights into the behavior of ions in different environments and under various conditions. This has implications in fields like physical chemistry and materials science (Tada et al., 1993).

Hydrogen Isotope Separation : this compound has been used in systems for efficient hydrogen isotope separation from deuterium, achieving significant separation factors. This is crucial for applications in nuclear science and energy production (Kim et al., 2017).

Ferroelectricity and Isotope Effects : Deuteration in hydrogen-bonded crystals involving this compound weakens proton-mediated covalent bonding, leading to significant isotope effects. This understanding is essential for developing materials with specific electrical properties (Koval et al., 2002).

Laser-induced Damage Studies : Research on deuterated potassium dihydrogen phosphate (DKDP), which involves this compound, shows that laser-induced damage is primarily initiated through a multiphoton process. This has implications for the development and improvement of high-power laser systems (Carr et al., 2003).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for potassium deuteroxide are not mentioned in the retrieved resources, there is a general need for further studies to understand the pivotal factors involved in potassium balance . This could potentially include further exploration of the role and applications of this compound.

Wirkmechanismus

Target of Action

Potassium deuteroxide, with the linear formula KOD , is a deuterated compound. Deuterated compounds are commonly used in studies of metabolism of drugs or toxic substances in human health . The primary targets of this compound are biomolecules, as the stability of a biomolecule is vital for its biological function .

Mode of Action

The interaction of this compound with its targets involves the replacement of hydrogen in the biomolecule with deuterium . This process is driven by intermolecular interactions between the biomolecule and water . The deuteration effects can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of drugs or toxic substances . Deuteration is used to slow down the metabolic process and improve the half-life of the drugs . This can lead to new drug development or improve unfavorable pharmacokinetics by protecting metabolically vulnerable C-H bonds .

Pharmacokinetics

The pharmacokinetics of this compound involves the study of how a body processes a drug, including the time course of absorption, distribution, bioavailability, metabolism, and excretion . Research on deuterium oxide (D2O) investigates its effect on the reactions between drugs and living systems but also biochemical or molecular interactions between the drug and the human body .

Result of Action

The molecular and cellular effects of this compound’s action involve changes in the structure and conformation of biomolecules . The stabilities of native proteins and protein-ligand complexes are maintained by differential interactions among polar and nonpolar atoms within proteins and ligands with water .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the hydrophobic effect is known to be stronger in D2O, resulting in favor of the burial of nonpolar surfaces and van der Waals’ packing in the biomolecule cores . In contrast, biomolecules present more water-exposed surfaces in H2O medium .

Biochemische Analyse

Biochemical Properties

Potassium deuteroxide plays a significant role in biochemical reactions. It is involved in the study of deuterium oxide and deuteration effects, which can provide insight into the role of solvation, hydrogen bonding, and hydrophobicity in biomolecule-water interactions . These interactions are crucial for the stability of biomolecules and their biological functions .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the stability of biomolecules. Proper conformation of biomolecules is partially driven by intermolecular interactions between the biomolecule and water . Studies of deuterium oxide and deuteration effects, like those involving this compound, can provide insight into these interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in the stability of biomolecules. It plays a role in the structural stability and the association-dissociation equilibrium of protein subunits . Moreover, it is involved in the study of change in the reaction rate of chemical reactions in which hydrogen in the reactant is replaced by deuterium .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the stability of biomolecules. Studies have shown that the stability of a biomolecule is vital for its biological function . The use of this compound in these studies helps to elucidate the role of water in the structure and conformation of biomolecules .

Dosage Effects in Animal Models

It is known that deuterium oxide, which this compound is involved in studying, has effects on living systems . These effects can be classified into solvent effects and deuteration effects .

Metabolic Pathways

This compound is involved in the study of metabolism of drugs or toxic substances in human health . Deuteration, a process that this compound is involved in, is commonly used in these studies . This process can slow down the metabolic process and improve the half-life of drugs .

Transport and Distribution

It is known that this compound is involved in the study of the role of water in the structure and conformation of biomolecules . This suggests that it may play a role in the transport and distribution of these biomolecules.

Subcellular Localization

It is known that this compound is involved in the study of the role of water in the structure and conformation of biomolecules . This suggests that it may play a role in the subcellular localization of these biomolecules.

Eigenschaften

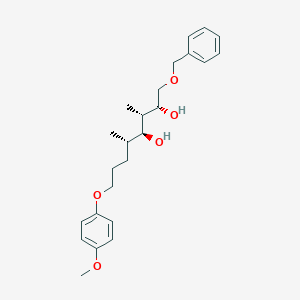

InChI |

InChI=1S/K.H2O/h;1H2/q+1;/p-1/i/hD | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYUFKZDYYNOTN-DYCDLGHISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HKO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179314 | |

| Record name | Potassium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.112 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24572-01-8 | |

| Record name | Potassium hydroxide (K(OD)) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24572-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium deuteroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024572018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium deuteroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium deuteroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.